2-Methylphenyl Diethylcarbamate
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Overview
Description
2-Methylphenyl Diethylcarbamate is an organic compound with the molecular formula C12H17NO2. It is an intermediate in the synthesis of o-Cresol, which is used as a disinfectant and antiseptic in surgery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl Diethylcarbamate typically involves the reaction of 2-methylphenol with diethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methylphenyl Diethylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted carbamates.
Scientific Research Applications
2-Methylphenyl Diethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methylphenyl Diethylcarbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- 2-Methylphenyl Methylcarbamate
- 2-Methylphenyl Ethylcarbamate
- 2-Methylphenyl Propylcarbamate
Comparison: 2-Methylphenyl Diethylcarbamate is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in chemistry, biology, and industry .
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(2-methylphenyl) N,N-diethylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-4-13(5-2)12(14)15-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
DVFCHLHLTCEVNB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC=CC=C1C |
Origin of Product |
United States |
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